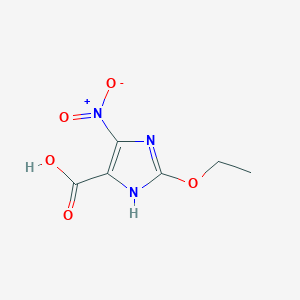
N-(2-chlorophenyl)-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in maintaining the fluid balance in various organs of the human body.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide involves the inhibition of the CFTR protein by binding to its regulatory domain. The compound is known to block the ATP binding site of the protein, which is necessary for its proper functioning. Inhibition of the CFTR protein leads to a decrease in the transport of chloride ions across cell membranes, which ultimately results in a decrease in fluid secretion.
Biochemische Und Physiologische Effekte
N-(2-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. The compound is known to inhibit the CFTR protein in various organs such as the lungs, pancreas, and intestine. Inhibition of this protein leads to a decrease in fluid secretion, which can help in the treatment of diseases such as cystic fibrosis and diarrhea. The compound has also been shown to have anti-inflammatory effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its specificity towards the CFTR protein. The compound is known to selectively inhibit the CFTR protein without affecting other ion channels. This makes it a useful tool for studying the role of CFTR in various physiological and pathological conditions. However, one of the major limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects in various cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chlorophenyl)-4-fluorobenzenesulfonamide. One of the major areas of research is the development of more potent and selective inhibitors of the CFTR protein. This can help in the treatment of diseases such as cystic fibrosis and diarrhea. Another area of research is the study of the role of CFTR in various physiological and pathological conditions. This can help in the development of novel therapies for various diseases. Additionally, the use of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide in combination with other drugs can be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide involves the reaction of 2-chloroaniline and 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain a pure form of N-(2-chlorophenyl)-4-fluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease. The compound is known to inhibit the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. Inhibition of this protein can lead to a decrease in fluid secretion in various organs, which can help in the treatment of diseases such as cystic fibrosis and diarrhea.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUYSUPUAAXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321314 | |
| Record name | N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |
CAS RN |
7454-61-7 | |
| Record name | NSC373498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chlorophenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10321314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)






![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)



